Cas no 1314700-72-5 (2-(4-chloro-3-nitrophenyl)propan-2-amine)

2-(4-Chloro-3-nitrophenyl)propan-2-amine is a synthetic organic compound featuring a chloro-nitrophenyl group attached to a propan-2-amine backbone. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and nitro substituents enhances its utility in electrophilic aromatic substitution and reduction reactions, enabling the production of diverse derivatives. Its stable amine functionality allows for further functionalization, supporting applications in drug discovery and specialty chemistry. The compound’s well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, offering researchers precise control over reaction outcomes. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive groups.
2-(4-chloro-3-nitrophenyl)propan-2-amine structure
1314700-72-5 structure
Product name:2-(4-chloro-3-nitrophenyl)propan-2-amine
CAS No:1314700-72-5
MF:C9H11ClN2O2
Molecular Weight:214.648841142654
CID:6204725
PubChem ID:129955345

2-(4-chloro-3-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-3-nitrophenyl)propan-2-amine
    • 1314700-72-5
    • EN300-1964765
    • インチ: 1S/C9H11ClN2O2/c1-9(2,11)6-3-4-7(10)8(5-6)12(13)14/h3-5H,11H2,1-2H3
    • InChIKey: IIDWLDGSFYKINO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(C)(C)N

計算された属性

  • 精确分子量: 214.0509053g/mol
  • 同位素质量: 214.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 71.8Ų

2-(4-chloro-3-nitrophenyl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1964765-0.05g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
0.05g
$912.0 2023-09-17
Enamine
EN300-1964765-0.25g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
0.25g
$999.0 2023-09-17
Enamine
EN300-1964765-10g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
10g
$4667.0 2023-09-17
Enamine
EN300-1964765-1g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
1g
$1086.0 2023-09-17
Enamine
EN300-1964765-5g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
5g
$3147.0 2023-09-17
Enamine
EN300-1964765-2.5g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
2.5g
$2127.0 2023-09-17
Enamine
EN300-1964765-10.0g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
10g
$4667.0 2023-06-01
Enamine
EN300-1964765-0.5g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
0.5g
$1043.0 2023-09-17
Enamine
EN300-1964765-0.1g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
0.1g
$956.0 2023-09-17
Enamine
EN300-1964765-5.0g
2-(4-chloro-3-nitrophenyl)propan-2-amine
1314700-72-5
5g
$3147.0 2023-06-01

2-(4-chloro-3-nitrophenyl)propan-2-amine 関連文献

2-(4-chloro-3-nitrophenyl)propan-2-amineに関する追加情報

2-(4-Chloro-3-Nitrophenyl)Propan-2-Amine: A Comprehensive Overview

The compound with CAS No. 1314700-72-5, commonly referred to as 2-(4-chloro-3-nitrophenyl)propan-2-amine, is a significant organic compound with diverse applications in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanamine backbone attached to a substituted phenyl group. The phenyl ring is further substituted with chlorine and nitro groups at the 4th and 3rd positions, respectively, making it a highly functionalized molecule.

Recent studies have highlighted the potential of 2-(4-chloro-3-nitrophenyl)propan-2-amine in various chemical reactions, particularly in the synthesis of bioactive compounds. Its structure allows for multiple sites of reactivity, making it a versatile building block in organic synthesis. The presence of the nitro group at the meta position introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different reaction conditions.

One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for developing novel pharmaceutical agents. The substitution pattern on the phenyl ring provides opportunities for further functionalization, enabling the creation of derivatives with enhanced bioavailability and pharmacokinetic properties. For instance, studies have shown that certain derivatives exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for drug development.

In addition to its medicinal applications, 2-(4-chloro-3-nitrophenyl)propan-2-amine has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have demonstrated improved performance metrics for MOFs synthesized using this compound as a building block.

The synthesis of 2-(4-chloro-3-nitrophenyl)propan-2-amine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of chlorine and nitro groups is followed by nucleophilic substitution or coupling reactions to attach the propanamine moiety. Optimization of reaction conditions has been a focus of recent research efforts, with studies exploring green chemistry approaches to enhance yield and reduce environmental impact.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its molecular conformation and intermolecular interactions. Computational chemistry methods have also been employed to predict its electronic properties and reactivity under different conditions.

In conclusion, 2-(4-chloro-3-nitrophenyl)propan-2-amine is a versatile compound with significant potential in various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.

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